REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([C:10]2[N:14]3[N:15]=C[CH:17]=[CH:18][C:13]3=[N:12][N:11]=2)[CH:7]=[CH:8][CH:9]=1)([O-])=O.NN.[CH2:21](O)[CH3:22]>[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([C:10]2[CH:17]=[CH:18][C:13]3[N:12]([C:21]([CH3:22])=[N:15][N:14]=3)[N:11]=2)[CH:7]=[CH:8][CH:9]=1
|
Name
|
3-nitrophenyl-1,2,4-triazolo[4,3-b-]pyridazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)C1=NN=C2N1N=CC=C2
|
Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 3 liters of hot dichloromethane
|
Type
|
ADDITION
|
Details
|
The fractions containing product
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1)C=1C=CC=2N(N1)C(=NN2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 83 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |